2-(4-Fluoronaphthalen-1-yl)pentan-2-ol 2-(4-Fluoronaphthalen-1-yl)pentan-2-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13552412
InChI: InChI=1S/C15H17FO/c1-3-10-15(2,17)13-8-9-14(16)12-7-5-4-6-11(12)13/h4-9,17H,3,10H2,1-2H3
SMILES: CCCC(C)(C1=CC=C(C2=CC=CC=C21)F)O
Molecular Formula: C15H17FO
Molecular Weight: 232.29 g/mol

2-(4-Fluoronaphthalen-1-yl)pentan-2-ol

CAS No.:

Cat. No.: VC13552412

Molecular Formula: C15H17FO

Molecular Weight: 232.29 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Fluoronaphthalen-1-yl)pentan-2-ol -

Specification

Molecular Formula C15H17FO
Molecular Weight 232.29 g/mol
IUPAC Name 2-(4-fluoronaphthalen-1-yl)pentan-2-ol
Standard InChI InChI=1S/C15H17FO/c1-3-10-15(2,17)13-8-9-14(16)12-7-5-4-6-11(12)13/h4-9,17H,3,10H2,1-2H3
Standard InChI Key OXACSAVNAQGQDT-UHFFFAOYSA-N
SMILES CCCC(C)(C1=CC=C(C2=CC=CC=C21)F)O
Canonical SMILES CCCC(C)(C1=CC=C(C2=CC=CC=C21)F)O

Introduction

Chemical Identity and Structural Features

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC15H17FO\text{C}_{15}\text{H}_{17}\text{FO}
Molecular Weight232.29 g/mol
IUPAC Name2-(4-fluoronaphthalen-1-yl)pentan-2-ol
SMILESCCCCC(C)(C1=CC=C(C2=CC=CC=C21)F)O
InChIKeyOXACSAVNAQGQDT-UHFFFAOYSA-N

Synthesis and Manufacturing Processes

Synthetic Routes

  • Friedel-Crafts Acylation: A naphthalene derivative could undergo electrophilic substitution with a fluorinated acyl chloride, followed by reduction to the alcohol .

  • Grignard Reaction: Reaction of a fluorinated naphthalenyl magnesium bromide with a ketone precursor, such as pentan-2-one, could yield the tertiary alcohol.

Challenges in Synthesis

  • Regioselectivity: Directing fluorine to the 4-position of naphthalene requires precise control, often achieved using directing groups or catalysts.

  • Steric Hindrance: The bulky naphthalene moiety may impede reaction efficiency, necessitating optimized conditions (e.g., high temperatures or polar solvents) .

Industrial Scalability

No large-scale production methods are reported. Pilot-scale synthesis would likely employ continuous-flow reactors to enhance yield and purity, as demonstrated in the production of similar fluorinated compounds .

Physicochemical Properties

Solubility and Lipophilicity

The compound’s logP (octanol-water partition coefficient) is estimated to be approximately 3.2, indicating moderate lipophilicity due to the naphthalene ring and fluorine substituent. This property enhances membrane permeability, making it suitable for drug candidates targeting intracellular targets.

Thermal Stability

Differential scanning calorimetry (DSC) data are unavailable, but the presence of aromatic rings and a tertiary alcohol suggests a melting point between 80–120°C, based on analogs like 2-(4-chloro-3-fluorophenyl)pentan-2-ol .

Table 2: Estimated Physicochemical Properties

PropertyValue
logP~3.2
Melting Point80–120°C (estimated)
Water Solubility<1 mg/mL (25°C)

Comparative Analysis with Related Compounds

Structural Analogues

  • (2S)-2-(4-Chloro-3-fluorophenyl)pentan-2-ol: This chloro-fluoro variant has a molecular weight of 216.68 g/mol and demonstrates altered electronic properties due to chlorine’s polarizability .

  • 2-Bromo-4′-fluoroacetophenone: A brominated analog used in synthesizing aminoacetophenone derivatives, highlighting the versatility of fluorinated ketones in medicinal chemistry .

Table 3: Comparative Molecular Properties

CompoundMolecular FormulaMolecular Weight (g/mol)Key Substituent
2-(4-Fluoronaphthalen-1-yl)pentan-2-olC15H17FO\text{C}_{15}\text{H}_{17}\text{FO}232.29Fluorine
(2S)-2-(4-Chloro-3-fluorophenyl)pentan-2-olC11H14ClFO\text{C}_{11}\text{H}_{14}\text{ClFO}216.68Chlorine, Fluorine
2-Bromo-4′-fluoroacetophenoneC8H6BrFO\text{C}_8\text{H}_6\text{BrFO}217.04Bromine, Fluorine

Functional Group Impact

Replacing fluorine with chlorine or bromine alters electronic and steric profiles. Fluorine’s small atomic radius and high electronegativity improve metabolic stability compared to bulkier halogens .

Future Research Directions

Synthetic Optimization

Developing catalytic asymmetric synthesis methods could yield enantiomerically pure forms, critical for pharmaceutical applications.

In Vivo Studies

Pharmacokinetic and pharmacodynamic studies in animal models are needed to evaluate bioavailability, half-life, and toxicity.

Computational Modeling

Molecular docking studies could predict interactions with biological targets, guiding rational drug design.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator